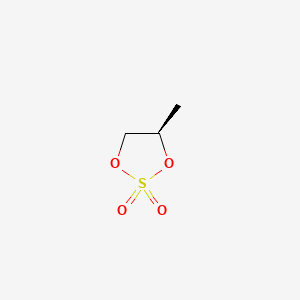

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable sulfone with an epoxide, followed by cyclization to form the dioxathiolane ring . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency while maintaining the quality of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

化学反応の分析

Types of Reactions

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

科学的研究の応用

Chemistry

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide serves as an important intermediate in organic synthesis. Its applications include:

- Stabilizer : Used to stabilize reactive compounds during chemical reactions.

- Polymerization Inhibitor : Prevents unwanted polymerization in various chemical processes.

- Oxidizing Agent : Functions as an oxidizing agent in organic synthesis reactions.

Biology

In biological research, this compound is utilized for:

- Biomolecule-Ligand Interactions : It helps in studying the interactions between biomolecules and ligands.

- Structure-Based Drug Design : Its unique structure aids in the design of new pharmaceuticals targeting specific biological pathways.

Medicine

The compound has notable applications in medicinal chemistry:

- Thiol Protease Inhibition : It exhibits a strong inhibitory effect on thiol proteases, making it a candidate for therapeutic applications against diseases like myotonic dystrophy and certain cancers .

- Antimicrobial Activity : Demonstrated effectiveness against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/ml |

| Staphylococcus aureus | 25 µg/ml |

| Candida albicans | 30 µg/ml |

Industry

In industrial applications:

- Lithium-Ion Batteries : The compound is used to enhance the performance and longevity of lithium-ion batteries by acting as an electrolyte additive .

Case Study 1: Anticancer Potential

Research has shown that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

This selectivity indicates its potential as an anticancer agent warranting further investigation into its mechanisms of action and efficacy.

Case Study 2: Electrolyte Additive

A study evaluated the performance of lithium-ion batteries using this compound as an electrolyte additive. The results indicated improved charge-discharge efficiency and cycle stability compared to traditional electrolytes .

作用機序

The mechanism of action of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- involves its interaction with specific molecular targets and pathways. In the context of lithium-ion batteries, the compound acts as an electrolyte additive, improving the electrochemical performance by stabilizing the electrode-electrolyte interface . The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

1,2-Ethylene sulfate: Similar in structure but lacks the methyl group present in 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-.

1,3-Propanesultone: Another cyclic sulfone with different ring size and properties.

Ethylene sulfite: Similar in function but with a different chemical structure.

Uniqueness

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and applications . This uniqueness makes it valuable in specific synthetic and industrial processes where other similar compounds may not be as effective .

生物活性

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, commonly referred to as (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, is a compound with significant biological activity. This article delves into its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₃H₆O₄S

- Molecular Weight : 138.14 g/mol

- CAS Number : 1006381-03-8

- Density : Approximately 1.418 g/cm³

- Boiling Point : Predicted to be around 221.8 ± 7.0 °C

These properties indicate that the compound is a stable organic sulfur compound with potential applications in various biological systems.

Research indicates that (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide exhibits inhibitory activity against thiol proteases , such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L. These enzymes play crucial roles in various physiological processes including protein degradation and cellular signaling .

Inhibition of Thiol Proteases

The compound's ability to inhibit thiol proteases is significant for therapeutic applications:

- Thiol Protease Inhibitors : Compounds like E-64 and loxistatin are known for their inhibitory effects on proteases involved in muscle degradation and other pathologies . The dioxathiolane derivative shows higher specificity and potency compared to traditional inhibitors.

Case Study: Inhibition of Cathepsins

In a detailed study examining the inhibitory effects of (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide on cathepsins:

- Methodology : Fluorescence-based assays were employed to measure the inhibition of cathepsins B and L.

- Results : The compound demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating strong potential for use in diseases characterized by elevated protease activity .

Applications in Medicine

The biological activity of this compound suggests several potential applications:

- Therapeutics for Muscle Disorders : Due to its inhibitory effects on proteases involved in muscle degradation, it may serve as a treatment option for conditions like muscular dystrophy.

- Cancer Treatment : By targeting specific proteases that facilitate tumor progression and metastasis, this compound could be explored as an adjunct therapy in oncology .

Comparative Analysis of Biological Activity

| Compound Name | CAS Number | Protease Inhibition | Potential Applications |

|---|---|---|---|

| (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 1006381-03-8 | High specificity against CANP and cathepsins | Muscle disorders; Cancer therapy |

| E-64 | N/A | Moderate | General protease inhibition |

| Loxistatin | N/A | High | Muscle disorders |

特性

IUPAC Name |

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNUCOGMMHHNA-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006381-03-8 | |

| Record name | (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。